molecular formula C6H5BrFNO B1446737 2-Bromo-3-fluoro-6-methoxypyridine CAS No. 1161497-33-1

2-Bromo-3-fluoro-6-methoxypyridine

Cat. No.: B1446737
CAS No.: 1161497-33-1
M. Wt: 206.01 g/mol
InChI Key: RSIDBBAZCOTLAM-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methoxypyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 3-fluoro-6-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as distillation and crystallization helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-methoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances its binding affinity to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-6-methylpyridine
  • 3-Bromo-2-fluoro-6-methoxypyridine
  • 2-Fluoro-3-bromo-6-methoxypyridine

Uniqueness

2-Bromo-3-fluoro-6-methoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-bromo-3-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIDBBAZCOTLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161497-33-1
Record name 2-bromo-3-fluoro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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